molecular formula C15H14O3 B595168 5-Methoxy-3-(3-methylphenyl)benzoic acid CAS No. 1261914-44-6

5-Methoxy-3-(3-methylphenyl)benzoic acid

Cat. No. B595168
CAS RN: 1261914-44-6
M. Wt: 242.274
InChI Key: FWWFXIQGSRMYAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-3-(3-methylphenyl)benzoic acid is a chemical compound with the CAS Number: 1261914-44-6 . It has a molecular weight of 242.27 and its IUPAC name is 5-methoxy-3’-methyl [1,1’-biphenyl]-3-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 5-Methoxy-3-(3-methylphenyl)benzoic acid consists of a biphenyl core with a methoxy group at the 5-position and a methyl group at the 3’-position . The carboxylic acid group is attached to the 3-position of the biphenyl core .

Scientific Research Applications

Antioxidant Activity

  • Phenyl ether derivatives related to 5-Methoxy-3-(3-methylphenyl)benzoic acid, isolated from the fungus Aspergillus carneus, have shown strong antioxidant activities. Specifically, a compound similar in structure exhibited an IC50 value of 19.3 μM, indicating significant antioxidant potential (Xu et al., 2017).

Chemical Synthesis and Isotope Labelling

  • Research has involved the introduction of deuterium and tritium isotopes into compounds structurally related to 5-Methoxy-3-(3-methylphenyl)benzoic acid, indicating its relevance in chemical synthesis and isotope labeling studies (Shevchenko et al., 2014).

Synthetic Applications

  • 5-Methoxy-3-(3-methylphenyl)benzoic acid and its derivatives have been utilized in synthetic chemistry. For instance, the potassium salt of similar compounds has been used in selective para metalation processes, contributing to the synthesis of other complex organic molecules (Sinha et al., 2000).

Antimicrobial and Molluscicidal Activity

  • Prenylated derivatives of benzoic acid, structurally related to 5-Methoxy-3-(3-methylphenyl)benzoic acid, isolated from plants like Piper aduncum, have demonstrated antimicrobial and molluscicidal activities (Orjala et al., 1993).

Environmental Applications

  • Modified activated carbon using compounds similar to 5-Methoxy-3-(3-methylphenyl)benzoic acid has been studied for its effectiveness in adsorbing cobalt from aqueous solutions. This indicates potential environmental applications, particularly in water purification and heavy metal removal (Gunjate et al., 2020).

properties

IUPAC Name

3-methoxy-5-(3-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-4-3-5-11(6-10)12-7-13(15(16)17)9-14(8-12)18-2/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWFXIQGSRMYAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC(=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688608
Record name 5-Methoxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-3-(3-methylphenyl)benzoic acid

CAS RN

1261914-44-6
Record name 5-Methoxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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